2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features an indole ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the 4-position is acylated using acetic anhydride to introduce the acetamido group.
Synthesis of the Thiadiazole Ring: Separately, the thiadiazole ring is synthesized by reacting thiosemicarbazide with benzyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the acetamido-indole derivative with the benzyl-thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group on the thiadiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The indole ring might engage in π-π stacking interactions, while the acetamido and thiadiazole groups could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a benzyl group.
2-(4-acetamido-1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of 2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and rings, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H19N5O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-14(27)22-17-8-5-9-18-16(17)10-11-26(18)13-19(28)23-21-25-24-20(29-21)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,22,27)(H,23,25,28) |
InChI Key |
ZHBVQYXZJVPDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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